molecular formula C5H10N2O4 B1143128 Valine, 3-nitro- CAS No. 170454-20-3

Valine, 3-nitro-

Cat. No.: B1143128
CAS No.: 170454-20-3
M. Wt: 162.1439
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-valine (CAS: 170454-20-3) is a nitro-substituted derivative of the essential amino acid L-valine. Its molecular formula is C₅H₁₀N₂O₄, with a molecular weight of 162.15 g/mol. The nitro group (-NO₂) is introduced at the 3-position of valine’s side chain, replacing a hydrogen atom. This modification significantly alters its chemical and physical properties compared to valine (C₅H₁₁NO₂, molecular weight: 117.15 g/mol).

Structurally, 3-nitro-valine retains the amino and carboxyl groups of valine but gains a nitro group, enhancing polarity and reactivity.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLBNMIYIBLOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665263
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170454-20-3
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a conjugate addition mechanism:

  • Ammonia (or a primary amine) reacts with glyoxylic acid (or its sodium salt) to form an imine intermediate.

  • A nitroalkane (e.g., 2-nitropropane) undergoes nucleophilic attack on the imine, yielding the β-nitro-α-amino acid scaffold.

Key conditions :

  • Solvent : Water (environmentally benign, avoids organic solvents).

  • Base : Aqueous potassium hydroxide (pH 9–11).

  • Temperature : Room temperature to 60°C.

  • Molar ratios : Stoichiometric equivalence of ammonia, glyoxylate, and nitroalkane.

Advantages and Limitations

  • Advantages :

    • Atom economy : Utilizes readily available starting materials.

    • Stereochemical flexibility : Produces racemic 3-nitrovaline, ideal for subsequent elimination reactions.

  • Limitations :

    • Racemic product : Unsuitable for applications requiring enantiopure compounds.

    • Nitroalkane availability : Requires specialized nitroalkanes, which may limit scalability.

Comparative Analysis of Methodologies

While the three-component coupling is predominant, alternative routes remain underexplored in the literature. The table below summarizes the key features of the primary method:

Parameter Three-Component Coupling
Starting materialsAmmonia, glyoxylate, nitroalkane
SolventWater
Reaction time10–15 hours
Temperature55–65°C
Yield (protected derivative)72%
PurificationAcidification, recrystallization

Mechanistic Insights and Optimization

Role of Base

Aqueous KOH facilitates deprotonation of the nitroalkane, enhancing its nucleophilicity. Higher pH (≥10) accelerates imine formation but risks hydrolysis of sensitive intermediates.

Solvent Effects

Water’s polar protic nature stabilizes ionic intermediates, while its high heat capacity enables precise temperature control. Substituting water with ethanol or methanol (as seen in N-methoxycarbonyl syntheses) is feasible but complicates isolation.

Protecting Group Strategies

Post-synthetic N-protection (e.g., Boc, methoxycarbonyl) is critical for peptide applications:

  • Boc protection : Di-tert-butyl dicarbonate in dioxane/water (72% yield).

  • Methoxycarbonyl protection : Methyl chloroformate in methanol (85–90% yield) .

Chemical Reactions Analysis

Types of Reactions: Valine, 3-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Valine, 3-amino-.

    Substitution: Various substituted valine derivatives depending on the nucleophile used.

    Oxidation: Oxidized valine derivatives with additional functional groups.

Scientific Research Applications

Chemistry

Valine, 3-nitro- serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals, where it can be utilized to create compounds with specific biological activities.

Biology

The compound is studied for its potential effects on protein function and enzyme activity due to the presence of the nitro group. This interaction can lead to significant changes in cellular processes, including:

  • Cell Signaling: Modulating gene expression.
  • Protein Synthesis: Influencing enzyme activity.
  • Inflammatory Response: Potentially inducing inflammation and enhancing lipid metabolism.

Medicine

Valine, 3-nitro- is investigated for its role in drug development. Its ability to target specific enzymes or metabolic pathways opens avenues for treatments related to metabolic disorders and inflammatory diseases.

Industry

In industrial applications, valine, 3-nitro- is used in producing specialty chemicals and as an intermediate in various chemical processes. Its unique properties facilitate the development of innovative chemical products.

Valine, 3-nitro- exhibits various biological activities attributed to its nitro group. Key findings include:

  • Oxidative Stress Response:
    • Enhances mitochondrial function and ATP generation rates under oxidative stress conditions.
    • Reduces mitochondrial reactive oxygen species levels.
  • Adipogenesis:
    • Increases hepatic lipid metabolism and adipogenesis in lean mice.
    • Alters signaling pathways associated with inflammation and fatty acid metabolism.

Adipogenesis and Lipid Metabolism

A study demonstrated that treatment with valine, 3-nitro- enhanced lipid metabolism and adipogenesis in lean mice. Transcriptome profiling revealed disturbances in multiple signaling pathways related to inflammation and fatty acid metabolism.

Oxidative Stress Response

Laboratory experiments showed that valine, 3-nitro- sustained oxidative phosphorylation, improving ATP generation rates during stress conditions. This suggests a protective role against oxidative damage.

Mechanism of Action

The mechanism by which Valine, 3-nitro- exerts its effects is primarily through its interactions with biological molecules. The nitro group can participate in redox reactions, influencing the oxidative state of cells and potentially modulating signaling pathways. Additionally, the compound may interact with enzymes and receptors, altering their activity and affecting various metabolic processes .

Comparison with Similar Compounds

Structural and Physical Properties

Property 3-Nitro-Valine L-Valine 3-Nitro-Pentane Nitrotyrosine
Molecular Formula C₅H₁₀N₂O₄ C₅H₁₁NO₂ C₅H₁₁NO₂ C₉H₁₀N₂O₅
Molecular Weight (g/mol) 162.15 117.15 117.15 226.19
Functional Groups -NH₂, -COOH, -NO₂ -NH₂, -COOH -NO₂ (alkane backbone) -NH₂, -COOH, -NO₂ (aromatic)
Melting Point Not reported 315°C 153°C ~270°C (decomposes)
Solubility (Water) Likely lower than valine Highly soluble Low (nonpolar backbone) Moderate (polar aromatic)

Key Observations :

  • Thermal Stability : Valine’s high melting point (315°C) reflects strong intermolecular interactions (hydrogen bonding), while 3-nitro-valine’s stability is unconfirmed but expected to differ due to the nitro group’s electron-withdrawing effects.

Chemical Reactivity

  • Redox Reactions: The nitro group can be reduced to an amine (-NH₂), offering pathways for further chemical modifications (e.g., synthesis of diamino derivatives). Electrophilicity: Enhances susceptibility to nucleophilic attack, differing from valine’s primary reactivity in peptide bond formation.
  • Comparison with Nitrotyrosine: Nitrotyrosine (a post-translational modified amino acid) shares a nitro group but on an aromatic ring. This aromatic nitro group participates in resonance stabilization, whereas 3-nitro-valine’s aliphatic nitro group exhibits different electronic effects.

Biological Activity

Valine, 3-nitro- is a derivative of the essential amino acid valine, characterized by the presence of a nitro group at the 3-position. This modification alters its chemical properties and biological activities, making it a subject of interest in various fields including biochemistry, pharmacology, and nutrition. This article explores the biological activity of Valine, 3-nitro-, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

Overview

Chemical Structure and Properties

  • Chemical Name: Valine, 3-nitro-
  • CAS Number: 170454-20-3
  • Molecular Formula: C5H10N2O3

The addition of the nitro group to valine not only changes its reactivity but also influences its interactions with biological molecules. This compound can be utilized to study the effects of nitro groups on amino acid function and metabolism.

Biochemical Pathways
Valine, 3-nitro- is involved in several key biochemical pathways:

  • Mitochondrial Function: It enhances mitochondrial function and ATP generation during oxidative stress, which is crucial for energy metabolism in cells.
  • Transamination Reactions: The compound participates in transamination processes that are vital for amino acid metabolism and neurotransmitter synthesis. Studies indicate that valine's transamination activity is upregulated under certain conditions, suggesting its role in neuronal metabolism .

Cellular Effects
Valine, 3-nitro- has significant effects on various cellular processes:

  • Cell Signaling: It influences cell signaling pathways that regulate gene expression and metabolic processes.
  • Inflammation and Adipogenesis: Research has shown that valine can induce inflammation and enhance adipogenesis in lean mice, affecting lipid metabolism and gut microbiota composition .

Pharmacological Implications

Therapeutic Potential
The unique properties of Valine, 3-nitro- suggest potential therapeutic applications:

  • Metabolic Disorders: Its ability to modulate glucose metabolism may have implications for treating conditions like insulin resistance and type 2 diabetes .
  • Neuroprotection: Given its role in neurotransmitter synthesis, there is potential for exploring its neuroprotective effects in neurodegenerative diseases.

Case Studies

  • Study on Gut Health:
    In a study involving lean mice treated with valine, researchers observed significant changes in gut microbiota and increased hepatic lipid deposition. The treatment led to a decrease in Bacteroidetes and an increase in Proteobacteria, indicating a shift towards a less favorable gut environment .
  • Effects on Insulin Sensitivity:
    Another investigation highlighted how valine treatment affected insulin sensitivity in mice. Although body weight remained stable, alterations in glucose tolerance tests suggested that valine could impair insulin responsiveness under certain dietary conditions .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
ValineEssential amino acid involved in protein synthesisTransamination, energy metabolism
Valine, 3-nitro-Modulates glucose metabolism; induces inflammationEnhances mitochondrial function
LeucineStimulates muscle protein synthesisActivates mTOR signaling pathway
IsoleucineSupports immune functionInvolved in hemoglobin synthesis

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 3-nitrovaline, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitration of valine derivatives under controlled conditions. Key steps include:

  • Using mixed acid (HNO₃/H₂SO₄) as a nitrating agent at 0–5°C to minimize side reactions.
  • Purification via column chromatography or recrystallization, monitored by TLC.
  • Yield optimization through reaction time adjustments (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1.2 valine derivative to nitrating agent). Validate purity via HPLC (≥95%) and NMR (¹H/¹³C) .
    • Data Analysis : Compare spectroscopic data (e.g., IR for nitro-group absorption at ~1520 cm⁻¹) with literature values to confirm structural integrity .

Q. How can researchers characterize the stability of 3-nitrovaline under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate 3-nitrovaline at 25°C, 37°C, and 60°C.
  • Monitor degradation kinetics via UV-Vis spectroscopy (absorption at 270 nm for nitro groups) at timed intervals (0, 24, 48, 72 hours).
  • Use LC-MS to identify degradation byproducts and calculate half-life (t₁/₂) using first-order kinetics models .
    • Statistical Tools : Apply ANOVA to assess significance of pH/temperature effects on degradation rates .

Q. What analytical techniques are most reliable for distinguishing 3-nitrovaline from its structural analogs?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30) for baseline separation.
  • Spectroscopy : Compare ¹³C NMR chemical shifts; the nitro group in 3-nitrovaline causes deshielding of the adjacent carbon (δ ~85 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 163.1 and fragment peaks (e.g., loss of NO₂ at m/z 117) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁵N) be applied to trace nitro-group behavior in 3-nitrovaline during metabolic studies?

  • Experimental Strategy :

  • Synthesize ¹⁵N-labeled 3-nitrovaline via nitration with ¹⁵NO₃⁻-enriched reagents.
  • Administer to cell cultures or model organisms; track isotopic distribution using LC-qTOF-MS or ¹⁵N NMR .
    • Data Interpretation : Quantify isotopic enrichment ratios to map metabolic pathways or nitro-group reduction mechanisms .

Q. What computational models predict the reactivity of 3-nitrovaline in enzymatic environments, and how can these be validated experimentally?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nitro-group reduction.
  • Compare theoretical activation energies with experimental kinetics (e.g., stopped-flow spectroscopy) .
    • Validation : Use site-directed mutagenesis to modify enzyme active sites (e.g., nitroreductases) and correlate computational predictions with observed catalytic efficiency .

Q. How do contradictory spectral data for 3-nitrovaline in literature arise, and what strategies resolve these discrepancies?

  • Root Cause Analysis : Variability may stem from:

  • Impurities in synthesis (e.g., residual solvents affecting NMR shifts).
  • Instrument calibration differences (e.g., MS ionization efficiency).
    • Resolution :
  • Cross-validate data across multiple labs using standardized protocols (e.g., USP-NF guidelines for analytical consistency) .
  • Share raw data repositories for peer benchmarking .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over trade articles for synthetic protocols .
  • Ethical Data Handling : Disclose funding sources and conflicts of interest per AJEV guidelines .
  • Reproducibility : Document equipment models (e.g., Bruker Avance III HD NMR) and statistical software (e.g., GraphPad Prism) in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.